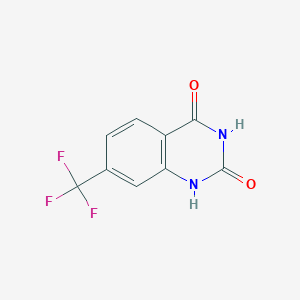

![molecular formula C14H14N2O B3060529 N-[2-(2-Pyridinyl)ethyl]benzamide CAS No. 4976-05-0](/img/structure/B3060529.png)

N-[2-(2-Pyridinyl)ethyl]benzamide

Vue d'ensemble

Description

“N-[2-(2-Pyridinyl)ethyl]benzamide” is an organic compound . It is also known as a Pyridinylalkylbenzamide.

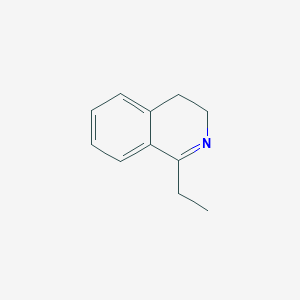

Molecular Structure Analysis

The molecular formula of “this compound” is C14H14N2O . The molecular weight is 226.27 g/mol .Chemical Reactions Analysis

“this compound” derivatives have been found to be useful as fungicides . The exact chemical reactions involving this compound are not detailed in the available resources.Applications De Recherche Scientifique

1. Melanoma Treatment

N-[2-(2-Pyridinyl)ethyl]benzamide derivatives have shown potential in melanoma treatment. Radioiodinated benzamides, particularly those conjugated with cytostatics like chlorambucil, exhibit selective cytotoxicity against melanoma cells. These compounds have demonstrated higher toxicity against melanoma cells compared to standard cytostatic drugs, indicating their potential for targeted drug delivery in melanoma therapy (Wolf et al., 2004).

2. Breast Cancer Imaging

Benzamide derivatives have been explored for their utility in breast cancer imaging. Studies involving N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) have shown its potential to visualize primary breast tumors in vivo. The preferential binding of benzamides to sigma receptors, which are overexpressed in breast cancer cells, underlies this application (Caveliers et al., 2002).

3. Anti-Inflammatory Drug Design

N-(4,6-dimethyl-2-pyridinyl)benzamides have been studied as non-acidic anti-inflammatory drugs. Comparative Molecular Field Analysis (CoMFA) of these compounds has provided insights into their structure-activity relationship, guiding the design of more effective anti-inflammatory drugs (Parate et al., 2005).

4. Alzheimer's Disease Research

In Alzheimer's disease research, selective serotonin 1A (5-HT1A) molecular imaging probes based on this compound derivatives have been used to quantify receptor densities in the brains of patients. These studies contribute to understanding the neurological basis of Alzheimer's and could aid in developing targeted therapies (Kepe et al., 2006).

5. Histone Deacetylase Inhibitors for Cancer Therapy

N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a derivative of this compound, has shown promise as a histone deacetylase inhibitor with potential for cancer therapy. It has demonstrated significant antitumor activity in vitro and is under clinical trials (Zhou et al., 2008).

6. PET Imaging for Melanoma Detection

N-(2-(dimethylamino)ethyl)-5-[18F]fluoropicolinamide ([18F]DMPY2), a pyridine-based benzamide derivative, has been developed for PET imaging to detect melanoma. It shows high tumor uptake and retention, making it a promising agent for early-stage melanoma detection (Pyo et al., 2020).

7. Antibacterial Agents

N-(3-Hydroxy-2-pyridyl)benzamides have been synthesized and tested for their antibacterial activity. Certain derivatives demonstrated significant activity against bacteria like Escherichia coli and Staphylococcus aureus, highlighting their potential as antibacterial agents (Mobinikhaledi et al., 2006).

8. Dopamine D2 Receptor Antagonists

QSAR modeling on N-[(1-ethyl-2-pyrrolidinyl) methyl]-6-methoxy benzamides as dopamine D2 receptor antagonists has provided insights into their structure-activity relationship, contributing to the development of drugs targeting neurological disorders (Samanta et al., 2005).

Mécanisme D'action

Target of Action

N-[2-(2-Pyridinyl)ethyl]benzamide, also known as fluopyram, is a broad-spectrum fungicide-cum-nematicide . It is primarily targeted against a wide variety of pathogens such as Botrytis spp., Sclerotinia spp., and Monilia spp., as well as against powdery mildews and some leaf spot diseases in a broad range of crops .

Mode of Action

The compound’s mode of action is based on the inhibition of succinate dehydrogenase (complex II) that is present in the fungal mitochondrial respiratory chain . This makes it a succinate dehydrogenase inhibitor (SDHI), effectively disrupting the energy production within the fungal cells, leading to their death .

Biochemical Pathways

The biochemical pathway affected by this compound is the mitochondrial respiratory chain, specifically the succinate dehydrogenase (complex II) . By inhibiting this enzyme, the compound disrupts the electron transport chain, preventing the production of ATP, which is essential for the survival and growth of the fungi .

Pharmacokinetics

It is known that the compound is applied to the soil or directly to the plants, where it is taken up and translocated within the plant tissues .

Result of Action

The result of the action of this compound is the effective control of a wide variety of fungal pathogens. By inhibiting the succinate dehydrogenase enzyme, it disrupts the energy production within the fungal cells, leading to their death . This results in the prevention of fungal diseases in a wide range of crops .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the persistence of the compound in the soil is influenced by soil type, organic matter, treatment level, and moisture content . The compound has been found to have a higher persistence in laterite soil, and its degradation is relatively faster at field capacity moisture conditions than in air-dry conditions in both soils . Higher concentrations of the compound result in prolonged persistence .

Propriétés

IUPAC Name |

N-(2-pyridin-2-ylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c17-14(12-6-2-1-3-7-12)16-11-9-13-8-4-5-10-15-13/h1-8,10H,9,11H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POIFKAIWAMHITC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00964395 | |

| Record name | N-[2-(Pyridin-2-yl)ethyl]benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4976-05-0 | |

| Record name | NSC9321 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9321 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[2-(Pyridin-2-yl)ethyl]benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

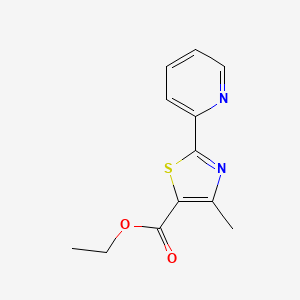

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

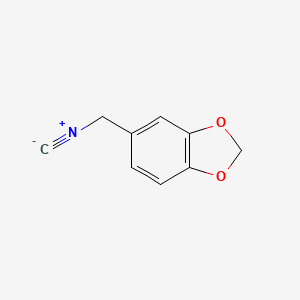

![8-bromo-2-(4-methoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B3060446.png)

![4-Bromo-2-{[(1-methyl-1H-benzimidazol-2-YL)amino]methyl}phenol](/img/structure/B3060452.png)

![7-Phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3060456.png)